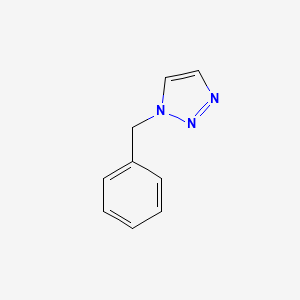

1-Benzyl-1H-1,2,3-triazole

Description

The exact mass of the compound 1-Benzyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSRXVCRBMZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195905 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-68-7 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4368-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-benzyl-1H-1,2,3-triazole from benzyl azide"

An In-depth Technical Guide: Regiocontrolled Synthesis of 1-Benzyl-1H-1,2,3-Triazoles from Benzyl Azide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation, largely due to its remarkable stability, unique electronic properties, and ability to act as a bioisostere for amide bonds.[1] The development of "click chemistry," specifically the azide-alkyne cycloaddition, has revolutionized access to this heterocyclic core.[2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways to produce 1-benzyl-1H-1,2,3-triazoles, starting from the key precursor, benzyl azide. We delve into the mechanistic underpinnings of thermal versus catalyzed reactions and present detailed, field-proven protocols for achieving precise regiochemical control, a critical factor in structure-activity relationship (SAR) studies and functional material design. This document emphasizes the causality behind experimental choices, provides validated protocols, and addresses the critical safety considerations required when handling energetic precursors like benzyl azide.

Foundational Principles: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles is fundamentally governed by the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne).[4][5] In this concerted, pericyclic reaction, the 4 π-electrons of the azide and 2 π-electrons of the alkyne participate to form a five-membered heterocyclic ring.[4]

Benzyl azide serves as a classic 1,3-dipole. However, when reacted with a terminal alkyne under purely thermal conditions, the reaction lacks regioselectivity. The frontier molecular orbitals of the azide and alkyne have comparable energy levels, leading to a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles.[6] For applications in drug development and materials science, where precise molecular architecture is paramount, this lack of control is a significant drawback. The advent of metal catalysis elegantly solved this challenge, providing pathways to selectively access either regioisomer.

Catalyst-Driven Regiocontrol: The Core Synthetic Strategies

The choice of metal catalyst is the single most important experimental variable for dictating the regiochemical outcome of the cycloaddition between benzyl azide and a terminal alkyne. Copper(I) and Ruthenium(II) catalysts provide complementary and highly selective access to the 1,4- and 1,5-isomers, respectively.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Isomers

To access the complementary 1,5-disubstituted regioisomer, ruthenium catalysis is the method of choice. [7][8]This reaction (RuAAC) is also highly selective and tolerant of a wide range of functional groups, significantly expanding the synthetic toolbox. [6][9] Mechanistic Insight: The mechanism of the RuAAC is distinct from the CuAAC. It is proposed to involve the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. [10]Critically, the initial C-N bond forms between the more electron-deficient internal carbon of the alkyne and the terminal nitrogen of the azide. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active catalyst. [10][11]Unlike CuAAC, RuAAC can also be employed with internal alkynes to generate fully substituted 1,4,5-trisubstituted triazoles. [8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A third, metal-free strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not rely on a catalyst but instead uses the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative, as the driving force. [12][13][14]When benzyl azide is mixed with a strained cyclooctyne, the reaction proceeds spontaneously and cleanly to form the triazole product. [14]The primary advantage of SPAAC is its bioorthogonality; the absence of a metal catalyst makes it highly suitable for applications in living systems where metal toxicity is a concern. [12][15]

Comparative Overview of Catalytic Systems

The selection of a synthetic strategy depends directly on the desired regiochemical outcome and experimental constraints.

| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioisomer | 1,4-disubstituted [16] | 1,5-disubstituted [16] |

| Typical Catalysts | CuSO₄/Sodium Ascorbate, CuI [16] | CpRuCl(COD), [CpRuCl(PPh₃)₂] [7][16] |

| Typical Solvents | t-BuOH/H₂O, DMF, CH₂Cl₂ [16] | Toluene, Benzene, THF, Dioxane [16] |

| Temperature | Room Temperature [16] | Room Temperature to 80 °C [16] |

| Reaction Time | 1 - 24 hours [16] | 6 - 24 hours [16] |

| Typical Yields | High to Excellent (>85%) [16] | Good to High (70-95%) [16] |

| Alkyne Scope | Terminal Alkynes Only [9] | Terminal and Internal Alkynes [8] |

Validated Experimental Protocols

The following protocols describe the synthesis of regioisomeric phenyl-substituted 1-benzyl-1H-1,2,3-triazoles. These procedures can be adapted for other terminal alkynes.

Preliminary Step: Synthesis of Benzyl Azide

Benzyl azide is typically prepared via nucleophilic substitution from benzyl bromide and sodium azide. [17][18]This intermediate is often not isolated but generated in situ for safety and efficiency, as demonstrated in the one-pot protocols below. [2][18]

Protocol 1: CuAAC Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer)

This protocol utilizes an in situ generated Cu(I) catalyst from CuI.

-

Materials: Benzyl azide (1.0 mmol, 1.0 eq.), Phenylacetylene (1.0 mmol, 1.0 eq.), Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%), Triethylamine (Et₃N, 0.1 mmol, 10 mol%), Dichloromethane (CH₂Cl₂) (10 mL).

-

Procedure:

-

To a stirred solution of benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask, add CuI (0.05 mmol) and Et₃N (0.1 mmol). [2] 2. Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, filter the reaction mixture through a short pad of Celite to remove the copper catalyst.

-

Wash the Celite pad with additional CH₂Cl₂.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude residue by crystallization or silica gel column chromatography to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole. [19]Reported yields are often in the 70-90% range. [20]

-

Protocol 2: RuAAC Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer)

This protocol employs a common ruthenium precursor for the regioselective synthesis of the 1,5-isomer.

-

Materials: Benzyl azide (0.075 mol, 1.0 eq.), Phenylacetylene (0.0789 mol, 1.05 eq.), Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [CpRuCl(COD)] (0.752 mmol, 1 mol%), 1,2-Dichloroethane (DCE) (150 mL). [11] Procedure:

-

In a three-necked, round-bottomed flask purged with argon, add benzyl azide (0.075 mol). [11] 2. Add DCE (150 mL) followed by phenylacetylene (0.0789 mol) via syringe.

-

Place the reaction vessel in a pre-heated oil bath at 45 °C.

-

After 5 minutes of thermal equilibration, add a solution of Cp*RuCl(COD) (0.752 mmol) in DCE (3 mL) to the reaction vessel via syringe. [11] 5. Stir the reaction at 45 °C and monitor its progress by TLC or ¹H NMR.

-

Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole. Reported yields for this transformation are typically around 80%. [7]

-

Mandatory Safety Directive: Handling Benzyl Azide

Organic azides like benzyl azide are energetic compounds and must be handled with stringent safety protocols to mitigate the risk of violent decomposition. [21][22]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required at all times. This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile, neoprene), and a flame-resistant lab coat. [21][23][24]All manipulations should be performed behind a blast shield within a certified chemical fume hood.

-

Stability and Handling:

-

The stability of organic azides can be assessed by the "Rule of Six," which states there should be at least six carbon atoms for every energetic functional group (e.g., azide). [22]Benzyl azide (C₇H₇N₃) meets this criterion but should still be treated as potentially explosive.

-

Avoid exposure to heat, sparks, open flames, friction, and shock. [23][24][25]Do not use metal spatulas or ground-glass joints, which can cause friction; use Teflon or plastic utensils and sleeves. [22] * Store benzyl azide in a cool, dark place (refrigerated if possible), away from incompatible materials. [22][23]* Chemical Incompatibilities:

-

Acids: Never mix azides with acids. This can generate hydrazoic acid (HN₃), which is highly toxic and explosive. [22] * Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form highly shock-sensitive metal azides. [22] * Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform as reaction media with azides, especially in the presence of base, as this can lead to the formation of explosive diazidomethane. [22]While some protocols use these solvents, extreme caution and small scales are advised.

-

-

Disposal: Quench any residual azide before disposal. Do not pour azide-containing waste down the drain. Dispose of all azide waste in a dedicated, clearly labeled container and follow your institution's hazardous waste disposal procedures. [22][23]

Conclusion

The synthesis of 1-benzyl-1H-1,2,3-triazoles from benzyl azide is a robust and versatile process, made highly efficient and selective through the application of metal catalysis. The choice between copper(I) and ruthenium(II) catalysts provides chemists with precise control over the final product's regiochemistry, enabling the targeted synthesis of either 1,4- or 1,5-disubstituted triazoles. These methods, underpinned by a deep understanding of their respective mechanisms, are indispensable tools in modern chemical synthesis. However, the utility of these reactions is paired with the inherent risks of handling energetic azide precursors. A rigorous and unwavering commitment to safety is not merely a recommendation but an absolute requirement for any researcher working in this area.

References

- An In-depth Technical Guide to the Safe Handling of Benzyl Azide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGixyH9eLMIXjsnQ8WrcGg5GI6P1jFS-HNIE2birTRNNB3DwvKdlsY8s2uJ_2gKghoSiLJl0OerT_NeXF39DBMqCGiXAvn_hearBEp_so80kuGfutftNo4X8JgkYGMBkYnYw7BBjleFQMEY-ULnXPWu8YAOHRa8nJOUbV3AiGSiU2C8_CC0RW7_7kDZ0QMpx_7ZsQAu75s9HEOHx1w=]

- Benzyl azide SDS, 622-79-7 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWK5mai_YDdnlFvMEht7To4QF42lHK9AmsisnA3WXl3y-to3o1KCOfXBttozOi-NaW3AhKTvTJdPejF9jSQURg9v2UlKVnz-SEebS9fpbGaQ6ZYkU5mDjvQlqXWEbqQWzQZvn8Kg6VJFZXFtxHduq2PT0=]

- An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. ResearchGate. [URL: https://www.researchgate.

- Synthesis of 1,4-Disubstituted 1H-1,2,3-Triazoles from 4-(1-Adamantyl)benzyl Azide through a 1,3-Dipolar Cycloaddition Reaction. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610214]

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences. [URL: https://bioconjugation.bocsci.com/resources/strain-promoted-alkyne-azide-cycloadditions-spaac.html]

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3108023/]

- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/103]

- Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry. [URL: https://www.progchem.ac.cn/EN/10.7536/PC220103]

- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Thieme E-Books. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121601]

- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402073/]

- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-1%2C2%2C3-Triazoles-from-Alkyne-Azide-by-Varela-Palma/3497d517c27d853b0a23253b2075775f0f353a25]

- Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-Benzyl-1 H -1,2,3-Triazolyl)Methyl)Amine. ResearchGate. [URL: https://www.researchgate.net/publication/262706346_Cu-Catalyzed_Azide-Alkyne_Cycloaddition_Preparation_of_Tris1-Benzyl-1_H_-123-TriazolylMethylAmine]

- N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4005128/]

- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [URL: https://www.mdpi.com/2673-4583/3/1/54]

- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00403]

- 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257522/]

- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/huisgen-1,3-dipolar-cycloaddition.shtm]

- SAFETY DATA SHEET - Benzyl Azide. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B0371_EN.pdf]

- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Wageningen University & Research. [URL: https://research.wur.nl/en/publications/strain-promoted-13-dipolar-cycloaddition-of-cycloalkynes-and-org]

- Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00069/full]

- Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers University of Technology. [URL: https://research.chalmers.

- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SciSpace. [URL: https://typeset.io/papers/strain-promoted-1-3-dipolar-cycloaddition-of-cycloalkynes-2l86q2l466]

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9599547/]

- Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568466/]

- SAFETY DATA SHEET - Benzyl azide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC159040050]

- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [URL: https://www.ijrpc.com/files/05-302.pdf]

- 1,3-Dipolar cycloaddition. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]

- Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol071511x]

- Safe Handling of Azides. University of Pittsburgh. [URL: https://www.ehs.pitt.edu/sites/default/files/docs/03-013Azides.pdf]

- Detailed protocol for the synthesis of 1,2,3-triazoles from 1-Hexyn-3-ol. Benchchem. [URL: https://www.benchchem.

- Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1,2,3-triazoles.shtm]

- A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8417646/]

- A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc01732h]

- Supporting Information - A highly efficient ruthenium-catalyzed cycloaddition of organic azides and alkynes on water. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 3. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. research.chalmers.se [research.chalmers.se]

- 7. Thieme E-Books [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijrpc.com [ijrpc.com]

- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jcmarot.com [jcmarot.com]

- 13. research.wur.nl [research.wur.nl]

- 14. scispace.com [scispace.com]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. benchchem.com [benchchem.com]

- 22. safety.pitt.edu [safety.pitt.edu]

- 23. echemi.com [echemi.com]

- 24. canbipharm.com [canbipharm.com]

- 25. fishersci.no [fishersci.no]

"1-benzyl-1H-1,2,3-triazole chemical properties and structure"

An In-depth Technical Guide to 1-benzyl-1H-1,2,3-triazole: Properties, Structure, and Synthesis

Introduction

1-benzyl-1H-1,2,3-triazole is a heterocyclic organic compound featuring a five-membered triazole ring attached to a benzyl group. This molecular scaffold has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and materials science. The 1,2,3-triazole core is noted for its exceptional stability and its capacity to act as a bioisostere for amide bonds, enabling it to form diverse non-covalent interactions such as hydrogen bonds and dipole-dipole bonds with biological targets.[1][2] Consequently, derivatives of 1-benzyl-1H-1,2,3-triazole are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical properties, molecular structure, spectroscopic characterization, and synthesis of 1-benzyl-1H-1,2,3-triazole.

Molecular Structure and Spectroscopic Profile

The fundamental identity of 1-benzyl-1H-1,2,3-triazole is defined by its unique arrangement of atoms and the resulting spectroscopic fingerprints.

Core Structural Attributes: The molecule consists of a planar 1,2,3-triazole ring linked to a benzyl substituent via a nitrogen atom.[6] The dihedral angle between the phenyl ring of the benzyl group and the triazole ring is approximately 74.26 (4)°.[7] This spatial arrangement influences the molecule's packing in the solid state and its interaction with biological receptors.

Molecular Formula: C₉H₉N₃[8] Molecular Weight: 159.19 g/mol [8] CAS Registry Number: 4368-68-7[8]

Caption: Molecular structure of 1-benzyl-1H-1,2,3-triazole.

Spectroscopic Data Summary

The structural elucidation of 1-benzyl-1H-1,2,3-triazole and its derivatives relies heavily on spectroscopic methods. The following table summarizes typical data.

| Property | Description | Source |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~7.6 (s, 1H, triazole C-H), 7.30-7.42 (m, 5H, Ar-H), 5.58 (s, 2H, CH₂). | [9][10] |

| ¹³C NMR | (CDCl₃, 100.6 MHz) δ (ppm): ~134.6 (Ar-C), 129.1 (Ar-CH), 128.7 (Ar-CH), 128.0 (Ar-CH), ~119.5 (triazole C-H), 54.1 (CH₂). | [9][10] |

| FT-IR | (KBr, cm⁻¹): ~3133 (C-H stretch, aromatic/triazole), ~1457 (CH₂ bend), ~1221 (N-N=N stretch), ~1189 (C-N stretch), ~700-750 (=C-H oop, aromatic). | [9] |

| Mass Spec (EI) | m/z (%): 159 (M⁺), 91 (100, [C₇H₇]⁺, tropylium ion), 104, 130. | [8][9] |

Note: NMR chemical shifts are for the parent 1-benzyl-4-phenyl-1H-1,2,3-triazole and are representative. The signal for the C5-H of the unsubstituted triazole ring is a key diagnostic peak.

Physicochemical Properties

The physical and chemical properties of 1-benzyl-1H-1,2,3-triazole are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White solid (crystals) | [9] |

| Melting Point | 127-128 °C (for 1-benzyl-4-phenyl derivative) | [9] |

| Solubility (log₁₀WS) | -2.56 mol/L (Calculated) | [11] |

| Octanol/Water Partition Coeff. (logP) | 1.326 (Calculated) | [11] |

| McGowan's Volume (McVol) | 124.390 ml/mol (Calculated) | [11] |

The compound's low calculated water solubility and moderate lipophilicity (logP) are important considerations in drug design, influencing its pharmacokinetic profile.

Synthesis Methodologies

The synthesis of 1-benzyl-1H-1,2,3-triazoles is most commonly achieved through 1,3-dipolar cycloaddition reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for producing 1,4-disubstituted triazoles, other methods are employed for the parent and other substituted versions.[1] A prevalent strategy involves the reaction of benzyl azide with an appropriate coupling partner.

Caption: General workflow for the synthesis of 1,4-disubstituted 1-benzyl-1H-1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a representative example of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for generating 1,4-disubstituted 1,2,3-triazoles.[1][7]

1. Materials and Reagents:

-

Benzyl azide (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

Solvent: Mixture of water and t-butanol (1:1)

2. Procedure:

-

To a round-bottom flask, add benzyl azide and phenylacetylene to the water/t-butanol solvent mixture.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the aqueous solution of copper(II) sulfate pentahydrate to the reaction flask, followed immediately by the sodium ascorbate solution. The addition of sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically within 1-4 hours), dilute the reaction mixture with water.

-

The product often precipitates as a solid. Collect the solid by vacuum filtration.

-

If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.[9]

Causality in Protocol: The use of sodium ascorbate is critical; it serves as a reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt, which is essential for the cycloaddition to proceed efficiently under mild, "click" conditions. The water/t-butanol solvent system is effective at solubilizing both the organic reactants and the inorganic copper catalyst.

Applications in Research and Drug Development

The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its high chemical stability, aromaticity, and ability to engage in hydrogen bonding.[12] The benzyl group provides a lipophilic handle that can be modified to tune the pharmacological properties of the molecule.

-

Anticancer Agents: Numerous 1,2,3-triazole derivatives containing the 1-benzyl scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung cancer.[2][3] The triazole core can interact with key enzymes and receptors involved in cancer progression.

-

Antimicrobial Activity: The 1-benzyl-1,2,3-triazole framework has been explored for the development of new antibacterial and antifungal agents.[4][13] Studies have shown that certain derivatives exhibit moderate to significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.[13]

-

Bioorthogonal Chemistry: As a product of the "click" reaction, the triazole linkage is used to conjugate different molecular entities, such as linking a drug molecule to a targeting ligand or a fluorescent probe for imaging applications.[1]

-

Material Science: The rigid and stable nature of the triazole ring makes it a useful component in the synthesis of polymers and functional materials.[12]

Conclusion

1-benzyl-1H-1,2,3-triazole stands as a cornerstone heterocyclic compound with a robust chemical profile and a wide array of applications. Its structural rigidity, electronic properties, and synthetic accessibility via highly efficient methods like the CuAAC reaction make it an invaluable scaffold. For researchers in drug discovery, this molecule offers a versatile platform for creating libraries of compounds with diverse biological activities. Continued exploration of this chemical entity is poised to yield further innovations in medicine, biotechnology, and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides.

- Cheméo. (n.d.). Chemical Properties of 1-Benzyl-1,2,3-triazole (CAS 4368-68-7).

- AWS. (n.d.). A Novel Synthesis of 1,2,3triazole substituted pyrimidine, pyrazole by using.

- NIST. (n.d.). 1-Benzyl-1,2,3-triazole.

- PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.

- PubChem. (n.d.). (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol.

- NIH. (n.d.). A practical flow synthesis of 1,2,3-triazoles.

- Jordan Journal of Chemistry. (n.d.). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction).

- NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.

- IUCr Journals. (n.d.). 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole.

- NIST. (n.d.). 1-Benzyl-1,2,3-triazole IR Spectrum.

- MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives.

- ResearchGate. (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

- NIH. (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SciELO México. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole.

- Journal of Chemistry and Technologies. (n.d.). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Taylor & Francis. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.

- ResearchGate. (n.d.). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity.

Sources

- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 1-Benzyl-1,2,3-triazole [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 1-Benzyl-1,2,3-triazole (CAS 4368-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

"discovery and history of 1,2,3-triazole derivatives"

An In-depth Technical Guide to the Discovery and History of 1,2,3-Triazole Derivatives

Abstract

The 1,2,3-triazole core, a five-membered heterocycle containing three adjacent nitrogen atoms, has evolved from a chemical curiosity to a cornerstone of modern chemical synthesis and drug discovery.[1][2] Its remarkable stability and versatile functionality have established it as a critical pharmacophore and a uniquely effective linker molecule in fields ranging from medicinal chemistry to materials science.[3][4][5] This guide provides a comprehensive technical overview of the historical milestones and scientific breakthroughs in the synthesis of 1,2,3-triazole derivatives. We will trace the journey from the initial high-energy, non-selective thermal reactions to the development of highly efficient, regioselective, and bioorthogonal catalytic methods that have revolutionized the field. This narrative explains the causality behind key experimental advancements, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Triazole Chemistry: Early Explorations

The story of the triazole ring system begins in the late 19th century. The name "triazole" was first proposed by Bladin in 1885 to describe this class of five-membered heterocycles containing three nitrogen atoms.[3] Early synthetic routes to the 1,2,3-triazole core were often arduous and lacked general applicability. One of the first documented syntheses was reported in 1910 by German chemists Otto Dimroth and Gustav Fester, who prepared the parent 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100°C for an extended period of 70 hours.[6] These initial methods required harsh conditions and provided little control over substitution patterns, limiting the exploration of triazole derivatives for many decades.

A Mechanistic Leap Forward: The Huisgen 1,3-Dipolar Cycloaddition

The field remained relatively dormant until the 1960s, when Rolf Huisgen introduced the unifying concept of the 1,3-dipolar cycloaddition, a reaction that now often bears his name.[7][8][9] This was a monumental step forward, providing a rational framework for the synthesis of five-membered heterocycles. Huisgen identified that an organic azide (a 1,3-dipole) could react with an alkyne (a dipolarophile) in a concerted [3+2] cycloaddition to form the 1,2,3-triazole ring.[9][10]

However, the thermal Huisgen cycloaddition suffered from significant practical limitations. The reaction required elevated temperatures and prolonged reaction times, making it incompatible with sensitive functional groups.[10][11] Furthermore, its most critical drawback was a lack of regioselectivity. When using asymmetric alkynes, the reaction typically produces a mixture of 1,4-disubstituted and 1,5-disubstituted triazole regioisomers, which are often difficult to separate.[10][12] This lack of control hampered its utility in applications requiring a single, well-defined isomer, such as drug development.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was irrevocably changed at the dawn of the 21st century. In 2001, K. Barry Sharpless introduced the concept of "click chemistry," a philosophy emphasizing reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[12][13] Shortly thereafter, in 2002, the "cream of the crop" of click reactions was discovered independently and simultaneously by the groups of Morten Meldal at the Carlsberg Laboratory and Valery Fokin and K. Barry Sharpless at the Scripps Research Institute.[10][11]

This new reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), overcame the primary limitations of the thermal Huisgen cycloaddition. The introduction of a copper(I) catalyst resulted in an enormous rate acceleration of 10⁷ to 10⁸, allowing the reaction to proceed rapidly at room temperature and in aqueous solutions.[12] Most importantly, the CuAAC reaction is completely regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[11][12][14] This exquisite control is a direct result of a different, stepwise mechanism involving copper-acetylide intermediates, which ensures a specific orientation of the azide and alkyne during the ring-forming step.[10][12][]

Experimental Protocol: A Typical CuAAC Reaction

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

-

Reagent Preparation:

-

Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water to a final concentration of 0.1-0.5 M.

-

-

Catalyst Preparation:

-

In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water. The solution should turn from blue to colorless or pale yellow upon reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Initiation:

-

Add the freshly prepared copper(I) catalyst solution to the stirring solution of the alkyne and azide.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

-

Completing the Set: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provided unprecedented access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Research led by the groups of Valery Fokin and Guochen Jia demonstrated that pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes could effectively catalyze the reaction between azides and alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[16][17][18]

The RuAAC reaction operates through a mechanism distinct from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product.[10][12][17][18] A significant advantage of the ruthenium-catalyzed process is its ability to accommodate not only terminal alkynes but also internal alkynes, providing access to fully substituted 1,2,3-triazoles, a feat not possible with CuAAC.[16][17]

Comparison of Major Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | CuAAC (Click Chemistry) | RuAAC |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer | Exclusively 1,5-isomer (with terminal alkynes) |

| Catalyst | None | Copper(I) | Ruthenium(II) (e.g., [Cp*RuCl]) |

| Alkyne Scope | Terminal & Internal | Terminal only | Terminal & Internal |

| Reaction Conditions | High Temperature (80-120°C) | Room Temperature, Aqueous | Room Temp to Moderate Heat |

| Rate | Slow (hours to days) | Very Fast (minutes to hours) | Fast (minutes to hours) |

A Bioorthogonal Breakthrough: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts, even at low concentrations, precluded the use of CuAAC for studying biological processes in living organisms.[19][20] This limitation spurred the development of a truly bioorthogonal reaction—one that could proceed within a living system without interfering with native biochemical processes. In the early 2000s, Carolyn Bertozzi and her group pioneered the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free click reaction.[19][]

The key innovation of SPAAC is the use of a strained cyclooctyne. The high degree of ring strain in molecules like difluorinated cyclooctyne (DIFO) or dibenzocyclooctyne (DBCO) provides the necessary activation energy for the cycloaddition with an azide to occur spontaneously and rapidly at physiological temperatures, without the need for any catalyst.[19][][22] The driving force is the release of this internal strain energy upon forming the stable, aromatic triazole ring.[] This breakthrough has enabled scientists to label and visualize biomolecules in real-time within live cells and organisms, revolutionizing the field of chemical biology.[20][]

Experimental Protocol: SPAAC for Cell Surface Glycan Labeling

-

Metabolic Labeling:

-

Culture mammalian cells (e.g., HeLa) in appropriate growth medium.

-

Supplement the medium with an azide-modified sugar (e.g., 50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 48-72 hours. This allows for metabolic incorporation of the azide onto cell-surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove unincorporated azido-sugar.

-

-

Probe Ligation:

-

Incubate the cells with a strained alkyne probe (e.g., 25 µM DBCO-Fluor 488) in serum-free medium for 1 hour at 37°C.

-

-

Washing and Fixation:

-

Wash the cells three times with PBS to remove the unreacted probe.

-

If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Imaging:

-

Mount the cells on a microscope slide with an antifade mounting medium.

-

Visualize the fluorescently labeled cell-surface glycans using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC channel for Fluor 488).

-

Conclusion and Future Perspectives

The history of 1,2,3-triazole synthesis is a compelling story of chemical innovation. From the brute-force thermal methods of the early 20th century to the elegant and powerful catalyzed and strain-promoted reactions of today, the journey reflects a continuous drive towards greater efficiency, selectivity, and applicability. The development of CuAAC, RuAAC, and SPAAC has transformed the 1,2,3-triazole from a simple heterocyclic compound into an indispensable tool for chemists and biologists alike. Its role in the synthesis of new pharmaceuticals, the construction of complex materials, and the real-time study of living systems is now firmly established.[23][24][25] Future research will likely focus on developing even faster and more biocompatible ligation strategies, discovering new catalytic systems with novel selectivities, and expanding the application of this remarkable molecular entity into new scientific frontiers.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

-

Yadav, P., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 149, 107567. Retrieved from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. (2024). ResearchGate. Retrieved from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

-

Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Retrieved from [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2042-2053. Retrieved from [Link]

-

Wang, T., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 42(9), 2731-2746. Retrieved from [Link]

-

Beutick, S. E., et al. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal, 26(42), 9033–9047. Retrieved from [Link]

-

Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. Retrieved from [Link]

-

Hasan, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 881373. Retrieved from [Link]

-

1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

-

New synthesis method for click chemistry. (2017). ScienceDaily. Retrieved from [Link]

-

Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Semantic Scholar. Retrieved from [Link]

-

1H-1,2,3-Triazole. (2020). American Chemical Society. Retrieved from [Link]

-

Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2019). ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry, 11(11), 1305–1328. Retrieved from [Link]

-

Biologically active 1,2,3‐triazole drugs. (2024). ResearchGate. Retrieved from [Link]

-

Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Deraedt, C., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Molecules, 29(10), 2322. Retrieved from [Link]

-

Synthesis of 1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. (2020). ResearchGate. Retrieved from [Link]

-

De, S., et al. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(30), 5695-5704. Retrieved from [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Li, K., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry – A European Journal, 27(16), 5057-5073. Retrieved from [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). ACS Publications. Retrieved from [Link]

-

Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993138. Retrieved from [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. Retrieved from [Link]

-

1,2,3-triazole: Significance and symbolism. (2025). Glosbe. Retrieved from [Link]

-

1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Fahy, W. (2025). ACS Fall 2025. American Chemical Society. Retrieved from [Link]

-

Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993138. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. acs.org [acs.org]

- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Profiling of 1-Benzyl-Substituted Triazoles

Abstract

The 1,2,3-triazole moiety, particularly when N1-substituted with a benzyl group, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique combination of metabolic stability, hydrogen bonding capability, and dipolar character makes it an invaluable component in the design of novel therapeutics.[3][4][5] This technical guide provides drug discovery and development scientists with a comprehensive, field-proven framework for evaluating the critical physicochemical properties of 1-benzyl-substituted triazole derivatives. Moving beyond a simple recitation of parameters, this document elucidates the causal relationships between molecular structure and properties such as lipophilicity, solubility, and metabolic stability. It presents a unified, high-throughput workflow, complete with detailed experimental protocols and data interpretation strategies, designed to accelerate the identification of clinical candidates with optimal drug-like properties.

Section 1: The Strategic Importance of the 1-Benzyl-Triazole Scaffold

The 1,2,3-triazole ring is not merely a passive linker; it is an active contributor to a molecule's pharmaceutical profile. Often employed as a bioisostere for the metabolically labile amide bond, the triazole ring system enhances enzymatic resistance while maintaining key electronic features like hydrogen bond acceptance.[5][6] The addition of a 1-benzyl substituent provides a versatile handle for chemists to modulate these properties precisely. By decorating the benzyl ring with various functional groups, researchers can fine-tune lipophilicity, influence metabolic soft spots, and establish critical interactions with biological targets.[7]

Understanding the physicochemical profile of these compounds is therefore not a downstream checkbox exercise but a foundational component of the design-make-test-analyze (DMTA) cycle. Properties like solubility and lipophilicity govern a compound's absorption and distribution, while metabolic stability dictates its half-life and potential for generating active or toxic metabolites. This guide establishes a robust, integrated workflow for measuring and interpreting these key parameters.

Section 2: A Unified Workflow for Physicochemical Profiling

To ensure efficiency and data consistency, a staged, parallel profiling workflow is recommended. This approach allows for the rapid triage of compounds and allocates more resource-intensive assays to the most promising candidates.

Sources

- 1. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Copper(I)-Catalyzed Cycloaddition of Benzyl Azide and Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high efficiency, broad functional group tolerance, and strict regioselectivity, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4] This guide offers a deep dive into the reaction between a common azide, benzyl azide, and various terminal alkynes. It covers the core reaction mechanism, detailed insights into reagent selection and catalyst systems, robust experimental protocols, and a comprehensive troubleshooting guide. Furthermore, it highlights the significant applications of this specific transformation in the context of drug development and advanced chemical biology.

Introduction: Beyond the Classical Huisgen Cycloaddition

The thermal 1,3-dipolar cycloaddition of azides and alkynes, first detailed by Rolf Huisgen, is a powerful transformation but often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers.[2][5][6] This lack of specificity and the harsh conditions limit its utility, particularly in complex molecular synthesis and biological applications. The advent of copper(I) catalysis, independently reported by the groups of Meldal and Sharpless, revolutionized this field.[3][5][7] The CuAAC reaction proceeds with an enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) at room temperature, is insensitive to aqueous conditions (pH 4-12), and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[2][7] These features have established the CuAAC as the premier example of a click reaction.[8]

The resulting triazole ring is not merely a passive linker; it is a highly stable, aromatic moiety with a significant dipole moment that can engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds in drug candidates.[4][]

The Core Mechanism: A Dinuclear Copper Pathway

While early proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically dominant route.[1] This mechanism better accounts for the reaction's high speed and fidelity.

The key steps are as follows:

-

Formation of Copper(I) Acetylide: In the presence of a base or through the inherent acidity of the alkyne (lowered upon coordination to copper), the terminal alkyne is deprotonated to form a σ-bound copper acetylide.[2][8]

-

Activation and Coordination: A second copper atom coordinates to the azide and the copper acetylide, forming a dinuclear intermediate. This dual activation is crucial for bringing the reactants into proximity and electronically priming them for reaction.[2][8]

-

Cycloaddition: The azide adds to the activated alkyne within the dinuclear complex, forming a six-membered copper metallacycle.[2]

-

Ring Contraction & Protonolysis: The metallacycle rearranges and contracts, leading to a triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper catalyst.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

The Alchemist's Bond: An In-depth Technical Guide to Triazole Synthesis via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of "click chemistry" has profoundly reshaped the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecular architectures. At the heart of this paradigm lies the azide-alkyne cycloaddition, a reaction celebrated for its efficiency, selectivity, and biocompatibility. This guide provides a comprehensive exploration of the core principles and practical applications of click chemistry for the synthesis of 1,2,3-triazoles, a privileged scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the copper(I)-catalyzed (CuAAC), ruthenium(II)-catalyzed (RuAAC), and strain-promoted (SPAAC) variants of this reaction, offering detailed experimental protocols and field-proven insights to empower researchers in their scientific endeavors.

The Philosophy of "Click": A Reaction Engineered for Perfection

Coined by K.B. Sharpless, the concept of click chemistry champions reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1] The goal is to develop a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds with useful properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is often cited as the premier example of a click reaction, transforming the classical Huisgen 1,3-dipolar cycloaddition from a slow, often unselective process into a highly efficient and regioselective transformation.[2]

The Cornerstone of Click: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, enabling the exclusive formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction boasts an enormous rate acceleration of 107 to 108 compared to its uncatalyzed counterpart and proceeds under mild, often aqueous conditions, rendering it exceptionally versatile.[2]

The "Why": Mechanistic Insights into CuAAC

The catalytic cycle of CuAAC is a testament to the power of transition metal catalysis. The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][4] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to accelerate the reaction.[4][5]

The proposed mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization event to form a six-membered copper-containing ring. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[2]

In the Lab: A Practical Protocol for CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

Materials:

-

Terminal alkyne (1.0 equiv)

-

Azide (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.

-

Catalyst and Reductant Preparation: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Recommended Range | Notes |

| Copper(II) Sulfate | 1 - 5 mol% | Catalyst loading can be optimized based on substrate reactivity. |

| Sodium Ascorbate | 5 - 10 mol% | A slight excess of the reducing agent is often beneficial. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | Varies depending on the substrates and catalyst loading. |

| Table 1: Typical Reaction Conditions for CuAAC in Small Molecule Synthesis.[1] |

An Alternative Regiochemistry: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is highly selective for the 1,4-regioisomer, the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary route to the 1,5-disubstituted 1,2,3-triazole.[2] This alternative regioselectivity is a significant advantage, as the substitution pattern on the triazole ring can profoundly impact its biological activity and material properties.[6]

A Different Path: The RuAAC Mechanism

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[2] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the ruthenium catalyst.[2] Notably, RuAAC can tolerate both terminal and internal alkynes, further expanding its synthetic utility.[2]

Comparative Analysis: CuAAC vs. RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |

| Alkyne Substrate | Terminal Alkynes | Terminal and Internal Alkynes |

| Catalyst | Cu(I) salts (often from Cu(II) + reductant) | [Cp*RuCl] complexes |

| Reaction Conditions | Mild, often aqueous | Typically non-protic organic solvents |

| Table 2: Head-to-Head Comparison of CuAAC and RuAAC.[2][6] |

Click Chemistry in Biological Systems: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts limits the application of CuAAC in living systems. To overcome this limitation, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[7] This bioorthogonal reaction utilizes the inherent ring strain of cyclooctynes to drive the cycloaddition with azides without the need for a metal catalyst.[]

The Driving Force: Ring Strain

The high reactivity of cyclooctynes in SPAAC is a direct consequence of their significant ring strain. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures.[9] Various cyclooctyne derivatives have been developed, with modifications to the cyclooctyne ring influencing their stability and reaction kinetics.

A Kinetic Comparison of Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications in dynamic biological environments where low reactant concentrations are common.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.004 - 0.01 |

| DIBO | ~0.07 |

| DBCO | ~0.1 - 0.3 |

| DIFO | ~0.3 - 0.7 |

| Table 3: Comparative Kinetics of Common Cyclooctynes in SPAAC.[10][11][12] |

A Step-by-Step Guide to SPAAC for Bioconjugation

This protocol outlines the general workflow for labeling a biomolecule with a fluorescent dye using SPAAC.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

DBCO-functionalized fluorescent dye

-

Phosphate-buffered saline (PBS)

Procedure:

-

Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in PBS at a suitable concentration.

-

SPAAC Reaction: Add a 5- to 20-fold molar excess of the DBCO-functionalized dye to the biomolecule solution. The final concentration of any organic co-solvent (e.g., DMSO from the dye stock solution) should be kept low (typically <10%) to maintain the integrity of the biomolecule.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

-

Purification: Remove the excess, unreacted DBCO-dye using a desalting column or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the pharmaceutical sciences, accelerating the discovery and development of new therapeutic agents.[13] The 1,2,3-triazole core, readily accessible through click chemistry, is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it an attractive scaffold in medicinal chemistry.[]

Key applications of click chemistry in drug development include:

-

Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large compound libraries for high-throughput screening.

-

Bioconjugation: Click chemistry is widely used to link drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[]

-

Drug Delivery: The formation of triazole linkages can be used to construct novel drug delivery systems, such as functionalized nanoparticles and hydrogels.[15]

-

In Situ Synthesis: The bioorthogonality of click reactions enables the in situ synthesis of bioactive molecules within a biological system, allowing for target-templated drug discovery.[]

Conclusion: A Future Forged by Clicks

Click chemistry, and in particular the azide-alkyne cycloaddition, has fundamentally changed the way chemists approach the synthesis of complex molecules. The reliability, efficiency, and versatility of these reactions have propelled them to the forefront of modern chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practicalities of click chemistry is no longer just an advantage, but a necessity. As we continue to explore new catalysts, develop faster and more bioorthogonal reactions, and apply these powerful tools to increasingly complex challenges, the future of chemical synthesis promises to be a series of elegant and impactful "clicks."

References

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

Full article: Advances in click chemistry for drug discovery and development. Taylor & Francis Online. [Link]

-

Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. [Link]

-

The Use of Click Chemistry in Drug Development Applications. ResearchGate. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. ACS Publications. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

-

Overall comparison of the CuAAC and the RuAAC. ResearchGate. [Link]

-

Select examples of cycloaddition reactions of cyclooctyne. ResearchGate. [Link]

-

a) Azides and cyclooctynes used for reaction kinetics investigations by NMR. ResearchGate. [Link]

-

Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. ResearchGate. [Link]

-

Protocols. baseclick GmbH. [Link]

-

Cyclooctyne derivatives for the SPAAC reaction. ResearchGate. [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. [Link]

-

Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3-triazole core, a five-membered heterocyclic ring with three adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, makes it an ideal building block for the design of novel therapeutic agents.[3][4][5] This is further amplified by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient, regioselective, and biocompatible route to 1,4-disubstituted 1,2,3-triazoles.[3][6][7] This guide provides a comprehensive overview of the biological potential of the 1,2,3-triazole scaffold, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships, offering field-proven insights for drug development professionals.

The Chemistry of a Versatile Scaffold: Synthesis and Properties

The 1,2,3-triazole moiety is not found in nature, and its prominence in drug discovery is a direct result of synthetic innovation.[6][7] The Huisgen 1,3-dipolar cycloaddition of azides and alkynes laid the foundational chemistry, but it was the development of the CuAAC reaction by Sharpless and Meldal that revolutionized its accessibility.[5][8] This "click" reaction is characterized by its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for creating large, diverse libraries of compounds for high-throughput screening.[3][8]

The Cornerstone of Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][6] The reaction's success lies in its simplicity and efficiency, typically involving a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a variety of solvents, including water.[6]

Experimental Protocol: A General Procedure for CuAAC Synthesis of 1,2,3-Triazole Derivatives

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of water and tert-butanol).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

-

Reaction Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.